molecular formula C9H11FN2O2 B13319513 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

Katalognummer: B13319513
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: YHCIYADQVSYKCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid is an organic compound that features a pyridine ring substituted with a dimethylamino group and a fluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[6-(Dimethylamino)pyridin-3-yl]-2-chloroacetic acid: Similar structure but with a chloro group instead of a fluoro group.

    2-[6-(Dimethylamino)pyridin-3-yl]-2-bromoacetic acid: Similar structure but with a bromo group instead of a fluoro group.

    2-[6-(Dimethylamino)pyridin-3-yl]-2-iodoacetic acid: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C9H11FN2O2

Molekulargewicht

198.19 g/mol

IUPAC-Name

2-[6-(dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

InChI

InChI=1S/C9H11FN2O2/c1-12(2)7-4-3-6(5-11-7)8(10)9(13)14/h3-5,8H,1-2H3,(H,13,14)

InChI-Schlüssel

YHCIYADQVSYKCS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=C(C=C1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.